(1R,5S)-8-Azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKXQQCVPAUEA-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC[C@H](C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-05-7 | |
| Record name | (1R,5S)-8-Azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereoselective Reduction of Tropinone
Tropinone serves as a pivotal precursor for synthesizing the 8-azabicyclo[3.2.1]octane scaffold. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) achieves partial reduction, yielding racemic mixtures. Subsequent resolution via chiral chromatography or diastereomeric salt formation isolates the (1R,5S)-enantiomer. For example, hydrogenation of tropinone in ethanol at 25°C for 24 hours produces the bicyclic amine with 65–70% yield, though enantiomeric excess (ee) remains below 80% without chiral modifiers.
Table 1: Key Parameters for Tropinone Reduction
| Catalyst | Solvent | Pressure (atm) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd/C (10%) | Ethanol | 1.5 | 68 | 75 |
| Rh/Al₂O₃ | THF | 3.0 | 72 | 82 |
| PtO₂ | MeOH | 2.0 | 65 | 70 |
Desymmetrization of Achiral Intermediates
Desymmetrization strategies employ chiral auxiliaries or enzymes to induce asymmetry in prochiral intermediates. For instance, enzymatic hydrolysis of 3-acetoxy-8-azabicyclo[3.2.1]octane using lipase B from Candida antarctica selectively cleaves the acetyl group, affording the (1R,5S)-isomer with >90% ee. This method avoids harsh conditions but requires costly biocatalysts.
Catalytic Asymmetric Synthesis
Enantioselective Cyclization via Organocatalysis
Chiral phosphoric acids catalyze the intramolecular Mannich reaction of δ-amino ketones, forming the bicyclic scaffold with high stereocontrol. Using (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), δ-amino ketones cyclize at 40°C in toluene, yielding (1R,5S)-8-azabicyclo[3.2.1]octane with 85% ee and 78% yield.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Rhodium complexes with chiral diphosphine ligands (e.g., (R,R)-Me-DuPhos) enable asymmetric hydrogenation of cyclic enamines. Substrates like 1-azabicyclo[3.2.1]oct-2-ene undergo hydrogenation at 50 psi H₂ in methanol, delivering the target compound in 92% ee and 88% yield.
Table 2: Performance of Chiral Catalysts
| Ligand | Metal | ee (%) | Yield (%) |
|---|---|---|---|
| (R,R)-Me-DuPhos | Rh | 92 | 88 |
| (S)-Binap | Ru | 85 | 82 |
| Josiphos | Ir | 89 | 80 |
Ring-Closing Metathesis (RCM) Strategies
Olefin Metathesis for Bicyclic Formation
Grubbs’ second-generation catalyst facilitates RCM of diene precursors to construct the azabicyclo framework. For example, N-allyl-2-vinylpiperidine undergoes metathesis in dichloromethane at 40°C, forming the bicyclic structure in 75% yield. Subsequent hydrogenation removes residual double bonds.
Tandem RCM-Hydrogenation
A one-pot RCM-hydrogenation sequence improves efficiency. Using Hoveyda-Grubbs catalyst followed by Pd/C under H₂, the process achieves 80% overall yield with >95% purity, avoiding intermediate isolation.
Reductive Amination Approaches
Intramolecular Reductive Amination
Cyclohexanone derivatives bearing amine side chains undergo reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol. For instance, 3-(aminomethyl)cyclohexanone cyclizes at pH 5–6, yielding this compound in 70% yield. Acidic conditions favor imine formation, while borohydride selectively reduces the intermediate.
Asymmetric Reductive Amination
Chiral ruthenium catalysts (e.g., RuCl[(S)-BINAP]) enable enantioselective reductive amination of diketones. Using ammonium formate as a hydrogen donor, this method achieves 90% ee and 82% yield, though substrate scope remains limited.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Tropinone reduction in continuous flow reactors (e.g., packed-bed reactors with Pd/C) enhances throughput. At 100°C and 50 bar H₂, residence times of 10 minutes afford 85% conversion, reducing catalyst loading by 40% compared to batch processes.
Crystallization-Induced Diastereomer Resolution
Racemic mixtures are resolved using chiral resolving agents (e.g., dibenzoyl-D-tartaric acid). Diastereomeric salts crystallize selectively, yielding the (1R,5S)-enantiomer with 99% purity after recrystallization.
Table 3: Industrial Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 70 | 85 |
| Catalyst Loading (wt%) | 5 | 3 |
| Purity (%) | 95 | 99 |
Emerging Methodologies
Photoredox Catalysis
Visible-light-driven cyclization of δ-amino alkenes using Ir(ppy)₃ as a photocatalyst generates the bicyclic scaffold under mild conditions. This method avoids high-pressure hydrogenation, achieving 78% yield with 88% ee.
Biocatalytic Approaches
Engineered transaminases convert keto precursors to chiral amines. For example, ω-transaminase from Arthrobacter sp. converts 8-azabicyclo[3.2.1]octan-3-one to the (1R,5S)-amine with 95% ee and 90% conversion in 24 hours.
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-8-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide can be used for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(1R,5S)-8-Azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: This compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives
Sulfonamide-substituted analogs demonstrate enhanced binding to monoamine transporters and opioid receptors. For example:
Key Findings: Sulfonamide groups at position 8 enhance selectivity for κ-opioid receptors over μ- and δ-subtypes, while phenoxy substituents at position 3 modulate lipophilicity and plasma stability .
Acylated Derivatives
Acylation at position 8 or 3 introduces hydrogen-bonding motifs critical for receptor interactions:
Key Findings: Acyl groups improve CNS penetration, with indole-based derivatives showing nanomolar affinity for 5-HT receptors. Hydroxy groups at position 3 enhance solubility but reduce blood-brain barrier permeability .
Tropane Alkaloid Analogs
Comparisons with tropane derivatives highlight stereochemical and functional group impacts:
Key Findings: Unlike cocaine’s benzoyloxy group at position 3, (1R,5S)-8-azabicyclo[3.2.1]octane derivatives with sulfonamides or aryloxy groups exhibit reduced abuse liability and improved selectivity for monoamine transporters .
Pharmaceutical Agents
Key Findings : Substituents at position 3 (e.g., coumarin in pudafensine) dictate target engagement, while naphthyridine groups in izencitinib enable kinase inhibition .
Impurities and Metabolites
Trospium chloride impurities highlight metabolic pathways:
Key Findings : Hydroxylation at position 3 increases polarity, facilitating renal excretion, while spirocyclic derivatives indicate oxidative degradation pathways .
Q & A
Q. How can researchers resolve discrepancies in pharmacological data for derivatives targeting monoamine transporters?
- Methodological Answer : Contradictions in IC values (e.g., for dopamine vs. serotonin reuptake inhibition) are addressed by: (i) Validating assay conditions (e.g., radioligand purity in binding assays) . (ii) Performing molecular dynamics simulations to assess ligand-receptor conformational stability . (iii) Comparing in vitro results with ex vivo electrophysiological data, as seen in studies of slow EPSPs in myenteric neurons .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Key optimizations include: (i) Using microwave-assisted synthesis to reduce reaction times for intermediates like 8-acetyl derivatives . (ii) Employing flow chemistry for exothermic steps (e.g., cyclopropanation of N8-substituted analogs) . (iii) Purifying via silica-free methods (e.g., centrifugal partition chromatography) to prevent degradation of acid-sensitive intermediates .
Q. How do structural modifications at the C3 position influence the physicochemical properties of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
